molecular formula C13H20O4 B150724 Triethylene Glycol Monobenzyl Ether CAS No. 55489-58-2

Triethylene Glycol Monobenzyl Ether

Cat. No.: B150724
CAS No.: 55489-58-2
M. Wt: 240.29 g/mol
InChI Key: KVPHZILZNXDCNH-UHFFFAOYSA-N
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Description

Triethylene Glycol Monobenzyl Ether is a chemical compound belonging to the class of glycol ethers. It is characterized by the presence of a benzyl group attached to a triethylene glycol backbone. This compound is known for its excellent solvent properties and is used in various industrial and scientific applications.

Scientific Research Applications

Triethylene Glycol Monobenzyl Ether has a wide range of applications in scientific research, including:

Safety and Hazards

Triethylene Glycol Monobenzyl Ether can cause eye and skin irritation. Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . Inhalation of a mist of this material may cause respiratory tract irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Mechanism of Action

Target of Action

Triethylene Glycol Monobenzyl Ether, also known as triethyleneglycolmonobenzyl ether, is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of molecules designed to degrade specific proteins within cells. They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This interaction results in the alteration of protein levels within the cell, affecting cellular functions and potentially leading to therapeutic effects.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and its manipulation can influence various downstream effects, including cell cycle regulation, DNA repair, and apoptosis.

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility, which could potentially impact its bioavailability .

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific proteins targeted. For example, if the target protein is involved in disease progression, its degradation could potentially halt or reverse the disease state.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by storage conditions Additionally, its action and efficacy could be influenced by the cellular environment, including the presence of specific target proteins and E3 ubiquitin ligases

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylene Glycol Monobenzyl Ether is typically synthesized by reacting benzyl alcohol with triethylene glycol under dehydrating conditions. The reaction conditions can be adjusted based on the catalyst used and the reaction temperature .

Industrial Production Methods: The industrial production of this compound involves the use of efficient catalysts and controlled reaction environments to ensure high yield and purity. The process generally includes steps such as distillation and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Triethylene Glycol Monobenzyl Ether undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the ether group to a carbonyl group.

    Reduction: The reduction of the benzyl group can lead to the formation of corresponding alcohols.

    Substitution: The ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers.

Comparison with Similar Compounds

  • Ethylene Glycol Monobenzyl Ether
  • Diethylene Glycol Monobenzyl Ether
  • Propylene Glycol Monobenzyl Ether

Comparison: Triethylene Glycol Monobenzyl Ether is unique due to its triethylene glycol backbone, which provides it with distinct solvent properties and higher boiling points compared to its counterparts. This makes it particularly useful in applications requiring high thermal stability and low volatility .

Properties

IUPAC Name

2-[2-(2-phenylmethoxyethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPHZILZNXDCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371989
Record name Triethylene Glycol Monobenzyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55489-58-2
Record name Triethylene Glycol Monobenzyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{2-[2-(benzyloxy)ethoxy]ethoxy}ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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